molecular formula C29H28N2O5S B10930346 Diethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10930346
M. Wt: 516.6 g/mol
InChI Key: WUEUCKODKGRZOS-UHFFFAOYSA-N
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Description

Diethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a quinoline moiety fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving appropriate thiophene precursors.

    Coupling Reactions: The final step involves coupling the quinoline and thiophene moieties using reagents such as diethyl oxalate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to partially or fully hydrogenated products.

Scientific Research Applications

Diethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of Diethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets such as DNA and specific enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino) isophthalate
  • Diethyl 5-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino) isophthalate

Uniqueness

Diethyl 5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of both quinoline and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics.

Properties

Molecular Formula

C29H28N2O5S

Molecular Weight

516.6 g/mol

IUPAC Name

diethyl 5-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C29H28N2O5S/c1-5-18-12-14-19(15-13-18)23-16-21(20-10-8-9-11-22(20)30-23)26(32)31-27-24(28(33)35-6-2)17(4)25(37-27)29(34)36-7-3/h8-16H,5-7H2,1-4H3,(H,31,32)

InChI Key

WUEUCKODKGRZOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OCC)C)C(=O)OCC

Origin of Product

United States

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